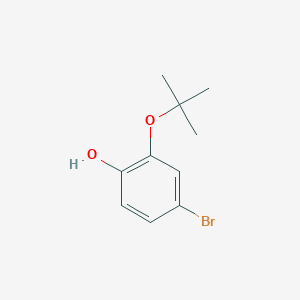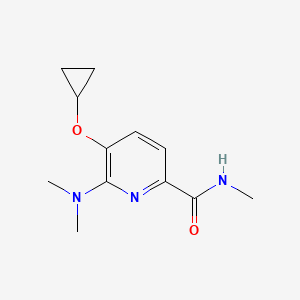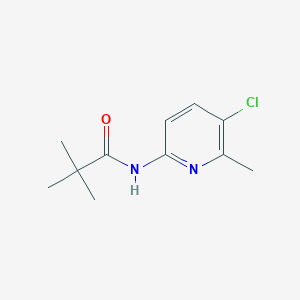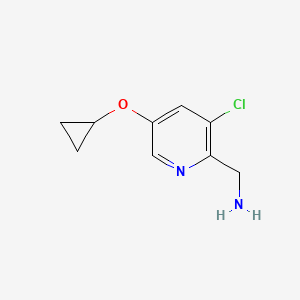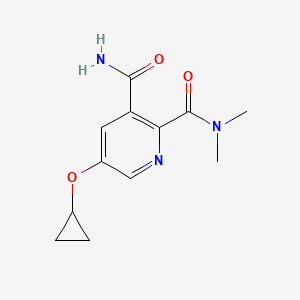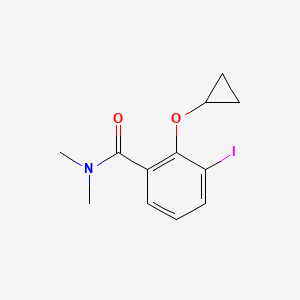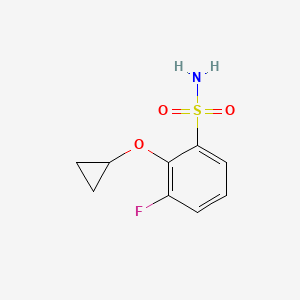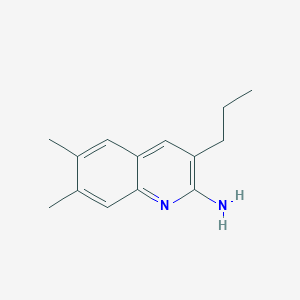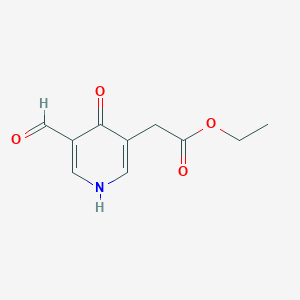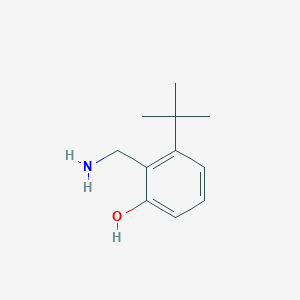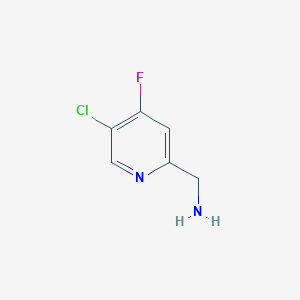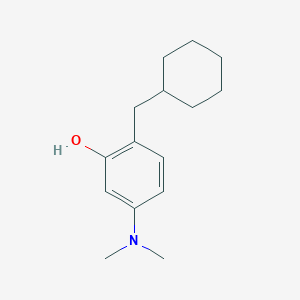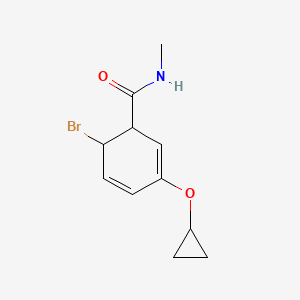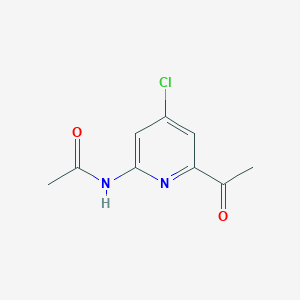
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group and a chlorine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Acetyl-4-chloropyridin-2-YL)acetamide typically involves the acetylation of 6-chloro-2-aminopyridine. The reaction is carried out using acetic anhydride in the presence of a base such as sodium acetate. The reaction conditions usually involve heating the mixture to promote the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-(6-Acetyl-4-chloropyridin-2-YL)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of N-(6-substituted-4-chloropyridin-2-YL)acetamide derivatives.
Oxidation Reactions: Formation of N-(6-acetyl-4-chloropyridin-2-YL)carboxylic acid.
Reduction Reactions: Formation of N-(6-acetyl-4-chloropyridin-2-YL)ethanol.
Aplicaciones Científicas De Investigación
N-(6-Acetyl-4-chloropyridin-2-YL)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is employed in studies to understand its interactions with biological targets and its potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of N-(6-Acetyl-4-chloropyridin-2-YL)acetamide involves its interaction with specific molecular targets. The acetyl group and the chlorine atom on the pyridine ring play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes or modulating receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
N-(6-Chloro-pyridin-2-yl)-acetamide: Similar structure but lacks the acetyl group on the pyridine ring.
N-(4-Chloropyridin-2-yl)acetamide: Similar structure but with the chlorine atom at a different position on the pyridine ring.
Uniqueness: N-(6-Acetyl-4-chloropyridin-2-YL)acetamide is unique due to the presence of both the acetyl group and the chlorine atom on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
1393534-15-0 |
|---|---|
Fórmula molecular |
C9H9ClN2O2 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
N-(6-acetyl-4-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H9ClN2O2/c1-5(13)8-3-7(10)4-9(12-8)11-6(2)14/h3-4H,1-2H3,(H,11,12,14) |
Clave InChI |
FXKWZTAPLOESIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


